Benzeneacetamide, alpha-cyclohexyl-N-[3-(hexahydro-1H-azepin-1-yl)propyl]-
CAS No.: 147614-21-9
Cat. No.: VC1708481
Molecular Formula: C23H36N2O
Molecular Weight: 356.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147614-21-9 |
|---|---|
| Molecular Formula | C23H36N2O |
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide |
| Standard InChI | InChI=1S/C23H36N2O/c26-23(24-16-11-19-25-17-9-1-2-10-18-25)22(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h3,5-6,12-13,21-22H,1-2,4,7-11,14-19H2,(H,24,26) |
| Standard InChI Key | AGKAAJMNNVUNDK-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)CCCNC(=O)C(C2CCCCC2)C3=CC=CC=C3 |
| Canonical SMILES | C1CCCN(CC1)CCCNC(=O)C(C2CCCCC2)C3=CC=CC=C3 |
Introduction
Benzeneacetamide, alpha-cyclohexyl-N-[3-(hexahydro-1H-azepin-1-yl)propyl]-, also known as MR 16728, is a member of the acetamide class of compounds. Its chemical structure includes a phenyl group, a cyclohexyl group, and an azepanyl group linked through a propyl chain. This compound is of interest in various chemical and biological studies due to its unique structure and potential applications.
Synonyms and Identifiers
This compound is known by several names and identifiers:
-
Synonyms: MR 16728, N-[3-(1-azepanyl)propyl]-2-cyclohexyl-2-phenylacetamide, N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide
-
PubChem CID: 378811
-
CHEBI: 91621
Biological Activities
While specific biological activities of Benzeneacetamide, alpha-cyclohexyl-N-[3-(hexahydro-1H-azepin-1-yl)propyl]-, are not extensively documented, compounds with similar structures often exhibit neuropharmacological or receptor-binding properties. For instance, some acetamides have been studied for their potential interactions with nicotinic acetylcholine receptors (nAChRs), as suggested by the hydrochloride form of MR 16728 being associated with nAChR targets .
Research Findings
Research on this compound is limited, but its structural components suggest potential applications in neuroscience or pharmacology. The azepanyl ring, for example, is found in various biologically active compounds, including those with neuromodulatory effects.
Comparison Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Benzeneacetamide, alpha-cyclohexyl-N-[3-(hexahydro-1H-azepin-1-yl)propyl]- | C23H36N2O | 356.5 | 147614-21-9 |
| Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride | C22H32ClNO3 | 393.9 | 192204-98-1 (S-form) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume